

Spectroscopic Profile of Methyl 4-chlorophenylacetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-chlorophenylacetate**

Cat. No.: **B105528**

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This technical guide provides a comprehensive analysis of the spectroscopic data for **Methyl 4-chlorophenylacetate** ($C_9H_9ClO_2$), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in drug development, offering detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, purity assessment, and methodological development.

Introduction: The Significance of Methyl 4-chlorophenylacetate

Methyl 4-chlorophenylacetate, with the IUPAC name methyl 2-(4-chlorophenyl)acetate and CAS number 52449-43-1, is a chlorinated aromatic ester.^{[1][4]} Its structural integrity and purity are paramount in synthetic applications. Spectroscopic analysis is the cornerstone of its quality control, providing a detailed fingerprint of the molecule's structure and chemical environment. This guide delves into the causality behind the observed spectral features, offering a framework for robust analytical validation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For **Methyl 4-chlorophenylacetate**, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility.

Sample Preparation:

- Dissolve approximately 10-20 mg of **Methyl 4-chlorophenylacetate** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.
- ¹H NMR: Acquisition of 16-32 scans is typically sufficient.
- ¹³C NMR: A proton-decoupled experiment with a sufficient number of scans (e.g., 1024) is required to achieve an adequate signal-to-noise ratio.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data

The ¹H NMR spectrum of **Methyl 4-chlorophenylacetate** exhibits three distinct signals, consistent with its molecular structure.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.28	d	2H	Ar-H (ortho to Cl)
~7.24	d	2H	Ar-H (ortho to CH_2)
~3.69	s	3H	$-\text{OCH}_3$
~3.60	s	2H	$-\text{CH}_2-$

Note: The aromatic protons often appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The exact chemical shifts and coupling constants can be extracted from high-resolution spectra.

The choice of CDCl_3 as a solvent is based on its ability to dissolve the compound and its minimal interference in the proton NMR spectrum, with a residual peak at 7.26 ppm.

^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~171.5	C=O (Ester Carbonyl)
~134.0	Ar-C-Cl
~132.5	Ar-C- CH_2
~130.5	Ar-CH (ortho to CH_2)
~128.8	Ar-CH (ortho to Cl)
~52.2	$-\text{OCH}_3$
~40.5	$-\text{CH}_2-$

The downfield shift of the carbonyl carbon is characteristic of an ester functional group. The aromatic carbons show distinct signals due to the electronic effects of the chloro and

acetyl methyl substituents.

Functional Group Analysis by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Analysis

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm^{-1} .

Interpretation of the IR Spectrum

The IR spectrum of **Methyl 4-chlorophenylacetate** is dominated by strong absorptions corresponding to the carbonyl and C-O bonds of the ester group, as well as vibrations from the aromatic ring.

Wavenumber (cm^{-1})	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1600, ~1490	Medium	C=C stretch (aromatic ring)
~1250-1150	Strong	C-O stretch (ester)
~1100-1000	Medium	C-Cl stretch
~820	Strong	C-H bend (para-disubstituted aromatic)

The intense band around 1740 cm^{-1} is a definitive indicator of the ester carbonyl group. The presence of a para-substituted aromatic ring is supported by the strong C-H bending vibration

observed around 820 cm^{-1} .

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocol: MS Analysis

Instrumentation: Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a common method for analyzing volatile compounds like **Methyl 4-chlorophenylacetate**.

Parameters:

- Ionization Energy: Typically 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Interpretation of the Mass Spectrum

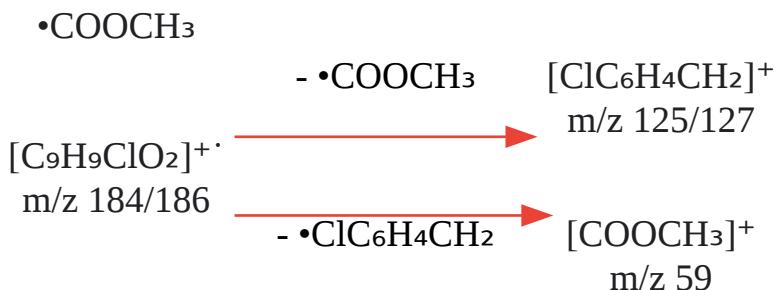
The mass spectrum of **Methyl 4-chlorophenylacetate** provides key information for structural confirmation.

Molecular Ion Peak: The molecular ion peak $[\text{M}]^+$ is observed at m/z 184, corresponding to the molecular weight of the compound. A characteristic isotopic peak $[\text{M}+2]^+$ at m/z 186 with approximately one-third the intensity of the $[\text{M}]^+$ peak is also observed, which is indicative of the presence of one chlorine atom.

Key Fragment Ions: The fragmentation pattern provides further structural evidence.

m/z	Proposed Fragment
125	$[\text{Cl}-\text{C}_6\text{H}_4-\text{CH}_2]^+$
127	Isotopic peak for the m/z 125 fragment
59	$[\text{COOCH}_3]^+$

The base peak is often observed at m/z 125, resulting from the loss of the methoxycarbonyl radical.



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Caption: Key fragmentation pathways of **Methyl 4-chlorophenylacetate** in EI-MS.

Conclusion

The collective evidence from NMR, IR, and MS spectroscopy provides a robust and unequivocal identification of **Methyl 4-chlorophenylacetate**. The ^1H and ^{13}C NMR spectra confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns. This comprehensive spectroscopic data serves as a critical reference for quality assessment and regulatory submissions in the pharmaceutical and chemical industries.

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